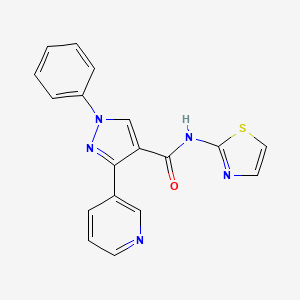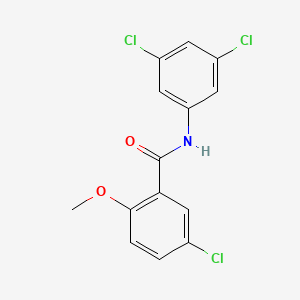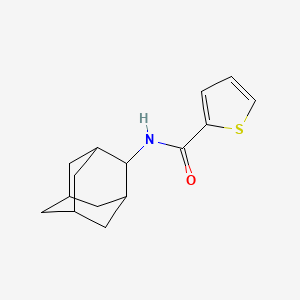
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as PTZTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PTZTP is a member of the pyrazole family of compounds and has been shown to possess a range of biological activities.
作用机制
The mechanism of action of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell growth and survival.
生化和生理效应
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a research tool is its high potency and selectivity. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have low toxicity and high efficacy in preclinical studies. However, one of the limitations of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific molecular targets of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide and the mechanisms underlying its anti-cancer activity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a potential therapeutic agent for cancer and other diseases.
合成方法
The synthesis of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 3-pyridinecarboxaldehyde, 2-aminothiazole, and 1-phenyl-3-(pyridin-3-yl) pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in high yield and purity.
科学研究应用
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
属性
IUPAC Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-9-10-25-18)15-12-23(14-6-2-1-3-7-14)22-16(15)13-5-4-8-19-11-13/h1-12H,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKLNFPSHANPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)
![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)